molecular formula C8H5ClFNO3 B10971411 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid

2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid

Cat. No.: B10971411
M. Wt: 217.58 g/mol
InChI Key: OJUWBNZOUDHLMZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid is a chemical compound that features a chloro and fluoro substituted aniline group attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid typically involves the reaction of 3-chloro-4-fluoroaniline with oxoacetic acid derivatives. One common method involves the condensation of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H5ClFNO3

Molecular Weight

217.58 g/mol

IUPAC Name

2-(3-chloro-4-fluoroanilino)-2-oxoacetic acid

InChI

InChI=1S/C8H5ClFNO3/c9-5-3-4(1-2-6(5)10)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)

InChI Key

OJUWBNZOUDHLMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)O)Cl)F

Origin of Product

United States

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